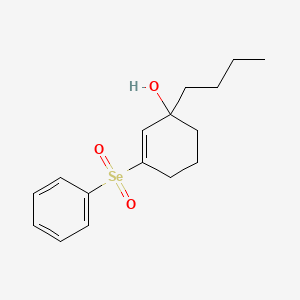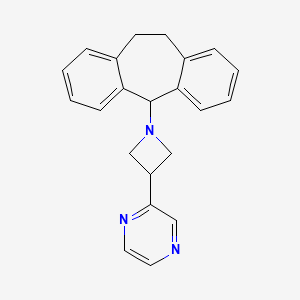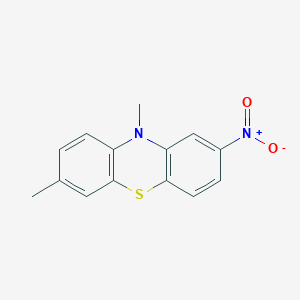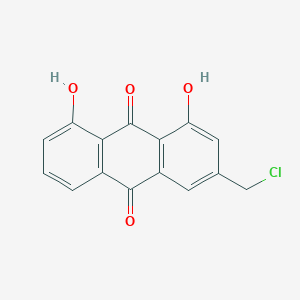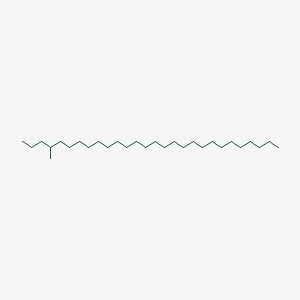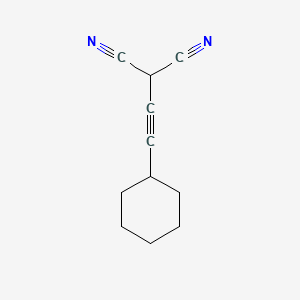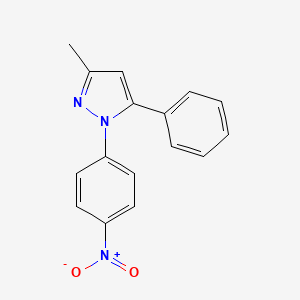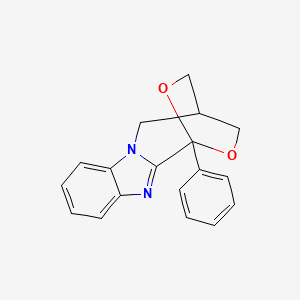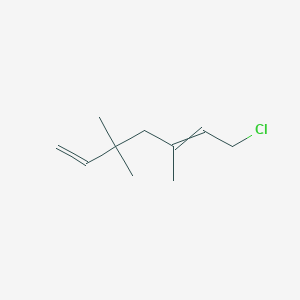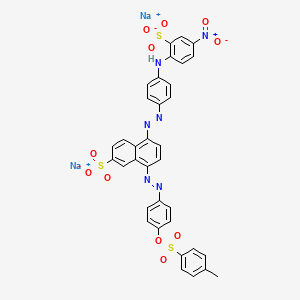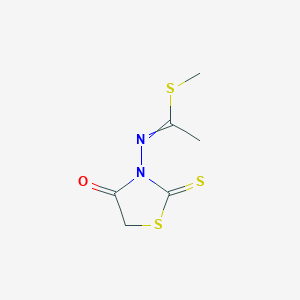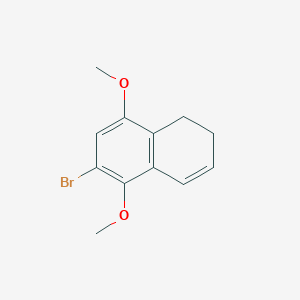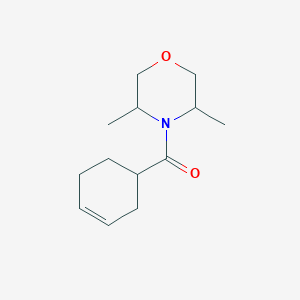
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone is a chemical compound that features a cyclohexene ring and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone typically involves the reaction of cyclohex-3-en-1-yl derivatives with 3,5-dimethylmorpholine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
Uniqueness
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone is unique due to its combination of a cyclohexene ring and a morpholine ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
78668-51-6 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
cyclohex-3-en-1-yl-(3,5-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H21NO2/c1-10-8-16-9-11(2)14(10)13(15)12-6-4-3-5-7-12/h3-4,10-12H,5-9H2,1-2H3 |
Clé InChI |
AOADEAATZJVNLO-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(N1C(=O)C2CCC=CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


